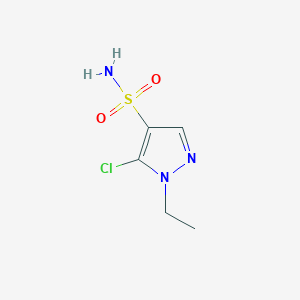

5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-1-ethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3O2S/c1-2-9-5(6)4(3-8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEIYPLHRGBQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Chloro 1 Ethyl 1h Pyrazole 4 Sulfonamide and Its Analogs

Strategic Approaches for Pyrazole (B372694) Ring Construction Relevant to 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide Synthesis

The synthesis of the pyrazole scaffold is a foundational step that dictates the potential for subsequent functionalization. Methodologies are often chosen based on the desired substitution pattern and the availability of starting materials.

Precursor Synthesis and Functionalization Techniques for Pyrazole Ring Derivatization

The most classical and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. mdpi.comnih.gov This approach allows for the direct incorporation of substituents onto the pyrazole ring by selecting appropriately functionalized precursors. chim.itmdpi.com For instance, the reaction of β-diketones with substituted hydrazines can yield a mixture of two regioisomers, making the choice of precursors critical for directing the synthesis. mdpi.com

Functionalization can be achieved not only by modifying the primary precursors but also by employing advanced starting materials designed for specific transformations. A notable example is the synthesis of pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. nih.govresearchgate.net This precursor undergoes heterocyclization with hydrazines, and a subsequent oxidative chlorination step selectively converts the benzylthio group into the desired sulfonyl chloride moiety at the 4-position. researchgate.net

Furthermore, 5-aminopyrazoles serve as highly versatile synthons for creating more complex fused heterocyclic systems, such as pyrazoloazines, demonstrating how pre-functionalized pyrazoles can act as building blocks for diverse chemical structures. mdpi.combeilstein-journals.org

Table 1: Selected Precursors for Functionalized Pyrazole Synthesis

| Precursor Type | Reactant | Resulting Feature | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Substituted Hydrazine | Polysubstituted Pyrazole Core | mdpi.com |

| 2-(Benzylthio)malonaldehyde | Substituted Hydrazine | Precursor for 4-Sulfonyl Chloride | nih.gov, researchgate.net |

| N,N-dimethyl enaminones | Sulfonyl hydrazines | 4-Sulfonyl Pyrazole | mdpi.com |

| 5-Aminopyrazoles | Bielectrophiles | Fused Pyrazoloazines | beilstein-journals.org |

Regioselective Halogenation Methodologies at the 5-Position of the Pyrazole Ring

Achieving regioselective chlorination at the C5 position of the pyrazole ring is a critical step in the synthesis of the target compound. While direct C-H halogenation of pyrazoles can be challenging regarding regioselectivity, several effective strategies have been developed. beilstein-archives.org

One of the most reliable methods involves the dehydroxyhalogenation of a 5-hydroxypyrazole precursor. This transformation can be efficiently carried out using standard chlorinating agents. For example, the synthesis of 5-chloro-1-methyl-4-pyrazolecarboxylic acid ethyl has been successfully achieved by treating the corresponding 5-hydroxy derivative with phosphorus oxychloride (POCl₃). google.com Similarly, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole from edaravone, a 5-hydroxypyrazole derivative, further exemplifies this robust methodology. mdpi.com

Table 2: Reagents for Chlorination at the Pyrazole 5-Position

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 5-Hydroxy-1-methyl-4-pyrazolecarboxylic acid ethyl | Phosphorus oxychloride (POCl₃) | 5-Chloro-1-methyl-4-pyrazolecarboxylic acid ethyl | google.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) | Phosphorus oxychloride (POCl₃) | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | mdpi.com |

Alkylation Strategies for the 1-Ethyl Group Introduction on the Pyrazole Nitrogen

The introduction of an ethyl group at the N1 position of the pyrazole ring presents a regioselectivity challenge due to the presence of two reactive nitrogen atoms in unsymmetrically substituted pyrazoles. Traditional methods often involve the deprotonation of the pyrazole with a base, followed by reaction with an alkyl halide, which can lead to a mixture of N1 and N2 alkylated isomers. semanticscholar.org

To overcome this, highly regioselective methods have been developed.

Base-Mediated Alkylation: A systematic study demonstrated that using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) can achieve regioselective N1-alkylation of 3-substituted pyrazoles. researchgate.net For example, the N-methylation of 3,5-dimethyl-1H-pyrazole has been performed using potassium tert-butoxide and methyl iodide, a method adaptable for ethylation. nih.gov

Catalyst-Free Michael Reaction: A catalyst-free Michael reaction has been shown to provide N1-alkyl pyrazoles with excellent regioselectivity (N1/N2 > 99.9:1). acs.orgsemanticscholar.org

Enzymatic Alkylation: Biocatalysis offers a powerful tool for precise alkylation. A cyclic two-enzyme cascade has been engineered to perform pyrazole alkylation (including ethylation) with unprecedented regioselectivity (>99%). nih.gov

Acid-Catalyzed Alkylation: An alternative approach utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. In this method, steric factors on the pyrazole ring primarily control the regioselectivity of the N-alkylation. semanticscholar.org

Table 3: Comparison of N-Alkylation Strategies for Pyrazoles

| Method | Reagents/Catalyst | Key Feature | Reference |

|---|---|---|---|

| Base-Mediated | K₂CO₃ in DMSO | High N1 regioselectivity | researchgate.net |

| Michael Reaction | Catalyst-free | Excellent regioselectivity (>99.9:1) | acs.org |

| Enzymatic Cascade | Engineered methyltransferase | Unprecedented regioselectivity (>99%) | nih.gov |

| Acid-Catalyzed | Trichloroacetimidates / Brønsted acid | Sterically controlled regioselectivity | semanticscholar.org |

Sulfonylation Reactions for the 4-Sulfonamide Moiety Formation

The final key structural element is the sulfonamide group at the C4 position. Its formation can be approached through either direct or, more commonly, indirect methods.

Direct Sulfonylation Procedures on Pyrazole Rings

Directly installing a sulfonyl or sulfonamide group at the C4 position of a pyrazole ring in a single step is less common but achievable through specific methodologies. These methods often build the sulfonated pyrazole ring from acyclic precursors. For instance, 4-sulfonyl pyrazoles can be synthesized by reacting N,N-dimethyl enaminones with sulfonyl hydrazines under catalysis by molecular iodine. mdpi.com Another transition-metal-free, one-step method involves the reaction of sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates to produce pyrazoles with two distinct sulfonyl groups. mdpi.com While these methods directly yield a pyrazole with a 4-sulfonyl group, the formation of the sulfonamide typically requires a subsequent step.

Indirect Routes via Sulfonyl Chloride Intermediates

The most prevalent and versatile strategy for synthesizing pyrazole-4-sulfonamides is an indirect, two-step route proceeding through a pyrazole-4-sulfonyl chloride intermediate. nih.gov

Step 1: Formation of Pyrazole-4-sulfonyl Chloride This key intermediate is typically prepared by electrophilic substitution on the pyrazole ring using a sulfonating agent. A widely used reagent for this transformation is chlorosulfonic acid (ClSO₃H), often in a solvent like chloroform. The reaction may be followed by the addition of thionyl chloride (SOCl₂) to ensure complete conversion to the sulfonyl chloride. nih.gov For example, 3,5-dimethyl-1H-pyrazole is effectively converted to 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride by stirring with chlorosulfonic acid, followed by treatment with thionyl chloride at elevated temperatures. nih.gov

Step 2: Conversion to Sulfonamide The resulting pyrazole-4-sulfonyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to furnish the desired sulfonamide. researchgate.netnih.gov This reaction is typically a straightforward nucleophilic substitution at the sulfonyl group, often carried out in a solvent like dichloromethane (B109758) in the presence of a base such as diisopropylethylamine to neutralize the HCl byproduct. nih.gov

This two-step sequence provides a reliable and high-yielding pathway to a diverse range of pyrazole-4-sulfonamide derivatives. nih.govnih.gov

Table 4: Two-Step Synthesis of Pyrazole-4-Sulfonamides

| Step | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| 1. Sulfonyl Chloride Formation | Chlorosulfonic acid, Thionyl chloride, Chloroform | Pyrazole-4-sulfonyl chloride | nih.gov |

| 2. Sulfonamide Formation | Amine (e.g., 2-phenylethylamine), Base (e.g., DIPEA), Dichloromethane | Pyrazole-4-sulfonamide | nih.gov |

Optimization of Synthetic Pathways for 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide and Related Derivatives

The synthesis of pyrazole-4-sulfonamide derivatives is a multi-step process that offers several points for optimization to improve yield, purity, and efficiency. A common pathway involves the initial formation of a substituted pyrazole ring, followed by sulfonation at the C4 position and subsequent amidation to form the sulfonamide.

A primary step is the sulfonylation of the pyrazole core. This is often achieved by reacting the corresponding pyrazole with an excess of a sulfonating agent like chlorosulfonic acid, sometimes in a solvent such as chloroform. The reaction mixture is typically heated to drive the reaction to completion. Thionyl chloride may be subsequently added to ensure the complete conversion of the resulting sulfonic acid to the pyrazole-4-sulfonyl chloride intermediate. nih.gov

Optimization of this process involves careful control of reaction temperature and time. For instance, the initial addition of chlorosulfonic acid is often performed at 0°C to manage the exothermic reaction, after which the temperature is raised to around 60°C for several hours to ensure complete sulfonylation. nih.gov

The final step is the reaction of the pyrazole-4-sulfonyl chloride intermediate with an appropriate amine, in this case, ethylamine (B1201723), to yield 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide. The choice of base and solvent is critical for optimizing this step. Studies on related pyrazole sulfonamides have shown that organic bases like diisopropylethylamine in a solvent such as dichloromethane are effective. nih.gov The reaction is typically stirred at room temperature for an extended period to ensure high conversion. nih.gov

Optimization parameters for the synthesis of related pyrazole derivatives have been explored, highlighting the importance of the choice of base for specific reactions. For example, in the N-methylation of a pyrazole ring, potassium tert-butoxide in THF was found to provide a better yield compared to other bases like NaH, NaOH, or K2CO3. nih.gov

Table 1: Example of Base Optimization in a Related Pyrazole Synthesis

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K2CO3 | Acetonitrile | 16 | 65 |

| 2 | Na2CO3 | Acetonitrile | 16 | 45 |

| 3 | NaOH | THF | 12 | 35 |

| 4 | NaH | DMF | 12 | 55 |

| 5 | Potassium tert-butoxide | THF | 16 | 78 |

Data adapted from a study on the N-methylation of 3,5-dimethyl-1H-pyrazole, illustrating the impact of reaction conditions on yield. nih.gov

Derivatization Strategies of the 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide Core

The 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide scaffold serves as a versatile template for the development of new chemical entities through various derivatization strategies. Modifications can be targeted at the sulfonamide nitrogen or other positions on the pyrazole ring.

The hydrogen atom on the sulfonamide nitrogen is readily substitutable, allowing for the introduction of a wide array of functional groups. This is typically achieved by reacting the parent pyrazole-4-sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is a cornerstone for creating libraries of N-substituted sulfonamide derivatives. nih.gov

For example, various amines can be used in place of ethylamine to generate a diverse set of analogs. Research on similar pyrazole-4-sulfonyl chlorides has demonstrated their reaction with different 2-phenylethylamine derivatives to produce a series of N-substituted compounds. nih.gov This strategy allows for the systematic exploration of the chemical space around the sulfonamide moiety to modulate the compound's physicochemical properties.

Table 2: Examples of N-substitution on a Pyrazole-4-sulfonamide Core

| Pyrazole Sulfonyl Chloride | Reactant Amine | Resulting Derivative |

|---|---|---|

| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-phenylethylamine | 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide |

| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(cyclohex-1-en-1-yl)ethan-1-amine | N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |

| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-phenylethylamine | 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide |

Illustrative examples based on synthetic procedures for related compounds. nih.gov

The pyrazole ring itself offers multiple sites for modification to generate structural diversity. While the sulfonamide group is at the C4 position, the substituents at the N1, C3, and C5 positions can be altered. The core structure specifies an ethyl group at N1 and a chlorine atom at C5. The C3 position, however, remains a key site for introducing further modifications.

Synthetic strategies often begin with precursors that already contain the desired substituents at these positions. For instance, the synthesis could start from a 1,3-disubstituted pyrazole. Altering the initial building blocks, such as using different β-diketones in the initial pyrazole synthesis, can lead to a variety of substituents at the C3 and C5 positions.

Furthermore, post-synthesis modification of the pyrazole ring is a viable strategy. Halogenated pyrazoles are particularly valuable starting materials for transition-metal-catalyzed cross-coupling reactions, which can introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com For example, the chlorine atom at the C5 position could potentially be replaced via nucleophilic substitution or used in cross-coupling reactions, although the reactivity of aryl chlorides is generally lower than that of bromides or iodides. researchgate.net

Another approach involves introducing functional groups that can be further transformed. The Vilsmeier-Haack reaction, using phosphoryl trichloride (B1173362) and dimethylformamide (DMF), can introduce a formyl group (-CHO) onto the pyrazole ring, as demonstrated in the synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. nih.gov This aldehyde can then serve as a handle for a wide range of subsequent chemical transformations, such as the synthesis of Schiff bases, hydrazones, or other heterocyclic rings. researchgate.net

Advanced Analytical Characterization Techniques in Synthetic Verification

The structural confirmation and purity assessment of 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide and its derivatives rely on a combination of advanced spectroscopic techniques. High-Resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools in this process.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule. For a pyrazole sulfonamide, characteristic vibrational bands would be expected. The sulfonamide group (SO2NH) gives rise to strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1315-1350 cm⁻¹ and 1145-1160 cm⁻¹, respectively. The N-H stretch of the sulfonamide would appear around 3280 cm⁻¹. nih.gov Vibrations corresponding to the C=N and N-N bonds within the pyrazole ring are also observable. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and environment of protons. For 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide, one would expect to see a characteristic singlet for the C3-H proton of the pyrazole ring. The ethyl group at the N1 position would show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling between them. The proton on the sulfonamide nitrogen may appear as a broad singlet.

¹³C NMR: This provides information on the carbon skeleton. Distinct signals would be observed for each carbon atom in the pyrazole ring, the ethyl group, and any other substituents. The chemical shifts are indicative of the electronic environment of each carbon. For instance, in related pyrazole carboxamide derivatives, the pyrazole ring carbons appear in the range of 110-160 ppm. frontiersin.org

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the precise molecular weight and elemental composition of a synthesized compound. Techniques like Electrospray Ionization (ESI) are commonly used. nih.gov The measured mass-to-charge ratio (m/z) can be determined with high accuracy (typically to four decimal places), allowing for the unambiguous confirmation of the molecular formula. frontiersin.org The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key feature in the mass spectrum of 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide, with the M+2 peak having an intensity of about one-third of the molecular ion peak.

Table 3: Summary of Expected Analytical Data for the Pyrazole-4-Sulfonamide Core

| Technique | Feature | Typical Range/Value | Reference |

|---|---|---|---|

| FTIR | SO₂ Asymmetric Stretch | 1315-1350 cm⁻¹ | nih.gov |

| SO₂ Symmetric Stretch | 1145-1160 cm⁻¹ | nih.gov | |

| N-H Stretch (Sulfonamide) | ~3280 cm⁻¹ | nih.gov | |

| ¹H NMR | Pyrazole Ring C-H | Singlet | nih.gov |

| N-CH₂-CH₃ | Quartet (~4.0 ppm) | frontiersin.org | |

| N-CH₂-CH₃ | Triplet (~1.4 ppm) | frontiersin.org | |

| ¹³C NMR | Pyrazole Ring Carbons | 110-160 ppm | frontiersin.org |

| HRMS (ESI) | [M+H]⁺ or [M+Na]⁺ | Confirms molecular formula to <5 ppm error | nih.govfrontiersin.org |

Structure Activity Relationship Sar and Ligand Design Studies of 5 Chloro 1 Ethyl 1h Pyrazole 4 Sulfonamide Derivatives

General Principles of Pyrazole (B372694) Sulfonamide SAR in Biological Systems

Pyrazole sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anti-cancer, and enzyme inhibition properties. nih.govnih.gov The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. nih.gov Its unique electronic and steric properties allow it to interact with various biological targets. The sulfonamide moiety is a key functional group that can act as a hydrogen bond donor and acceptor, and it is known to be a zinc-binding group in metalloenzymes such as carbonic anhydrases. nih.gov

The general SAR principles for pyrazole sulfonamides indicate that the nature and position of substituents on both the pyrazole ring and the sulfonamide nitrogen significantly influence the biological activity. nih.gov For instance, in a series of pyrazole sulfonamides designed as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the substitution pattern on the pyrazole ring was found to be crucial for potency. nih.gov

Quantitative Analysis of the 5-Chloro Substitution's Impact on Biological Activity

The presence of a chloro group at the 5-position of the pyrazole ring in 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide is expected to have a significant impact on its biological activity. Halogen atoms, such as chlorine, can influence a molecule's properties in several ways, including its lipophilicity, electronic character, and steric profile.

In a study of pyrazole derivatives as cannabinoid receptor 1 (CB1) antagonists, the introduction of a chloro group on an aryl substituent of the pyrazole ring was shown to affect the binding affinity. nih.gov For pyrazole-based antifungal agents, the presence of a 5-chloro substituent was a key feature in a series of compounds showing potent activity. rsc.org The electron-withdrawing nature of the chlorine atom can modulate the pKa of the pyrazole ring and the sulfonamide group, which can in turn affect the molecule's ability to interact with its biological target.

The following table illustrates the effect of halogen substitution on the biological activity of a series of acyl pyrazole sulfonamides as α-glucosidase inhibitors. While not the exact target compound, it provides insight into the quantitative impact of a chloro substituent.

| Compound | Substituent (R) | IC50 (µM) against α-glucosidase |

| 5a | 4-Cl | 1.13 ± 0.06 |

| 5b | 2,4-diCl | 1.18 ± 0.05 |

| 5c | 4-F | 1.76 ± 0.08 |

| 5d | 4-Br | 1.34 ± 0.07 |

| Data adapted from a study on acyl pyrazole sulfonamides as α-glucosidase inhibitors, demonstrating the potent activity of chloro-substituted derivatives. frontiersin.org |

Elucidating the Role of the 1-Ethyl Group in Molecular Recognition and Biological Efficacy

The N-alkylation of the pyrazole ring, in this case with an ethyl group at the 1-position, is a critical determinant of biological activity. The substituent at the N1-position can influence the molecule's orientation within a binding site and can engage in hydrophobic interactions.

The table below shows the effect of N1-substituents on the inhibitory activity of pyrazole derivatives against a specific biological target, highlighting the importance of this position for molecular recognition.

| Compound | N1-Substituent | Biological Activity (IC50 in µM) |

| Analogue 1 | Methyl | 1.2 |

| Analogue 2 | Ethyl | 0.62 |

| Analogue 3 | n-Propyl | 0.33 |

| Analogue 4 | iso-Propyl | 0.64 |

| This table is a representative example based on SAR studies of pyrazole derivatives where N-alkylation plays a key role in biological efficacy. nih.gov |

Structure-Activity Relationships Governing the Pyrazole Ring System's Contribution to Biological Effects

The pyrazole ring itself is a privileged scaffold in medicinal chemistry due to its diverse biological activities. nih.govnih.gov It can act as a bioisosteric replacement for other aromatic rings or functional groups, offering advantages in terms of metabolic stability and pharmacokinetic properties. nih.govebi.ac.uk The arrangement of its nitrogen atoms allows for specific hydrogen bonding interactions with biological targets.

The substitution pattern on the pyrazole ring is a key determinant of its biological activity. For instance, in a series of pyrazole-based NAAA inhibitors, 3,5-dialkyl substitution on the pyrazole ring was found to be essential for activity, with unsubstituted or mono-substituted analogues being inactive. nih.gov This highlights the importance of the steric and electronic properties of the substituents on the pyrazole core for productive interactions with the target protein.

Mechanistic Significance of the Sulfonamide Moiety in Ligand-Target Interactions

The sulfonamide group is a crucial pharmacophore in a wide range of drugs. nih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to coordinate with metal ions in enzyme active sites, makes it a key player in ligand-target interactions. nih.gov In the context of carbonic anhydrase inhibitors, the sulfonamide moiety is known to bind to the zinc ion in the active site, leading to potent inhibition of the enzyme. nih.gov

Systematic Chemical Modifications and Their Correlated Biological Responses

Systematic chemical modifications of the 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide scaffold are essential for optimizing its biological activity, selectivity, and pharmacokinetic properties. These modifications can involve altering substituents at various positions to probe the steric, electronic, and lipophilic requirements of the biological target.

The exploration of substituent effects is a cornerstone of SAR studies. For pyrazole sulfonamides, this can involve:

Varying the halogen at the 5-position: Replacing the chloro group with other halogens (e.g., fluoro, bromo) or with other electron-withdrawing or electron-donating groups can provide insights into the electronic requirements of the target.

Modifying the alkyl group at the 1-position: Altering the length, branching, or cyclization of the ethyl group can probe the size and shape of the hydrophobic pocket it occupies.

Introducing substituents at other positions of the pyrazole ring: Adding substituents at the 3-position of the pyrazole ring can lead to additional interactions with the target and improve potency and selectivity.

Modifying the sulfonamide moiety: N-alkylation or N-arylation of the sulfonamide can alter its hydrogen bonding properties and lipophilicity.

The following table provides a hypothetical example of how systematic modifications to a pyrazole sulfonamide scaffold could be correlated with biological responses, based on general principles of medicinal chemistry.

| Compound ID | R1 (at C5) | R2 (at N1) | R3 (on Sulfonamide N) | Biological Activity (e.g., IC50) |

| Parent | Cl | Ethyl | H | X |

| Mod-1 | F | Ethyl | H | Y |

| Mod-2 | Br | Ethyl | H | Z |

| Mod-3 | Cl | Methyl | H | A |

| Mod-4 | Cl | Propyl | H | B |

| Mod-5 | Cl | Ethyl | Methyl | C |

| This table illustrates a systematic approach to exploring substituent effects to build a comprehensive SAR profile. |

By systematically exploring these modifications, a detailed understanding of the SAR for 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide derivatives can be established, guiding the design of new and improved therapeutic agents.

Scaffold Hopping and Isosteric Replacements within Pyrazole Sulfonamide Frameworks

In the field of medicinal chemistry, the strategic modification of lead compounds is crucial for optimizing their pharmacological profiles. Two key strategies employed in this process are scaffold hopping and isosteric replacement. These approaches are particularly relevant to the development of derivatives of 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide, aiming to enhance their potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping: Exploring Novel Core Structures

Scaffold hopping involves the replacement of a central core structure of a molecule with a chemically different but functionally equivalent scaffold. This technique can lead to the discovery of novel intellectual property, improved physicochemical properties, and altered selectivity profiles. Within the pyrazole sulfonamide class of compounds, scaffold hopping has been explored to modulate biological activity.

One notable example involves the replacement of a flexible piperidinyl moiety, often linking the pyrazole sulfonamide to another part of the molecule, with a more rigid azabicyclo[3.2.1]octane core. In a study on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, this modification was found to be advantageous. The constrained conformation of the bicyclic system was shown to be beneficial for inhibitory activity, with a sulfonamide analogue featuring an azabicyclo[3.2.1]octane core demonstrating submicromolar activity. nih.govacs.org This suggests that for certain targets, a more conformationally restricted presentation of the pharmacophoric elements can lead to enhanced binding affinity.

Conversely, strategies such as ring contraction to an azetidine (B1206935) or ring opening to an acyclic tertiary sulfonamide have been shown to be detrimental, resulting in a complete loss of enzyme inhibition in the case of NAAA inhibitors. nih.govacs.org This highlights the critical role of the scaffold in maintaining the correct orientation of key functional groups for interaction with the biological target.

Isosteric Replacements: Fine-Tuning Molecular Properties

Isosteric replacement refers to the substitution of an atom or a group of atoms in a molecule with another atom or group that has a similar size, shape, and electronic configuration. This strategy is often employed to fine-tune properties such as potency, selectivity, metabolic stability, and solubility.

Within the pyrazole sulfonamide framework, isosteric replacements have been investigated for both the sulfonamide group and the pyrazole core itself. For instance, the replacement of the tertiary sulfonamide with an amide group resulted in a complete loss of activity against NAAA, underscoring the critical role of the sulfonamide moiety in the pharmacophore. nih.govacs.org Similarly, a secondary sulfonamide was also found to be inactive. nih.govacs.org

Modifications to the pyrazole ring itself have also been shown to have a significant impact on biological activity. The nature and position of substituents on the pyrazole ring are crucial for potency. For example, in the context of NAAA inhibitors, dialkyl substitution on the pyrazole ring was found to be important for activity, with unsubstituted or mono-substituted analogues being inactive. nih.govacs.org

Furthermore, the electronic properties of the substituents on the pyrazole ring can dramatically influence inhibitory efficacy. The introduction of an electron-withdrawing trifluoromethyl group or an electron-donating methoxy (B1213986) group in place of a methyl group on the pyrazole ring led to a significant drop in or complete loss of NAAA inhibitory activity, respectively. nih.govacs.org

In the development of carbonic anhydrase inhibitors, isosteric replacements on a phenyl ring attached to the pyrazole core have demonstrated the importance of substituent effects. The introduction of different halogen atoms or alkyl groups on the phenyl ring led to significant variations in the inhibitory potency (IC50 values) against different carbonic anhydrase isoforms. rsc.org

The following interactive data table provides examples of scaffold hopping and isosteric replacements in pyrazole sulfonamide derivatives and their effects on biological activity.

| Compound Type | Modification | Target | Resulting Activity (IC50/Ki) |

|---|---|---|---|

| Piperidinyl-pyrazole sulfonamide | Scaffold Hop: Piperidine → Azabicyclo[3.2.1]octane | NAAA | Submicromolar activity nih.govacs.org |

| Piperidinyl-pyrazole sulfonamide | Scaffold Hop: Piperidine → Azetidine | NAAA | Complete loss of activity nih.govacs.org |

| Piperidinyl-pyrazole sulfonamide | Scaffold Hop: Piperidine → Acyclic tertiary sulfonamide | NAAA | Significant drop in activity nih.govacs.org |

| Pyrazole tertiary sulfonamide | Isosteric Replacement: Tertiary sulfonamide → Amide | NAAA | Complete loss of activity nih.govacs.org |

| Pyrazole tertiary sulfonamide | Isosteric Replacement: Tertiary sulfonamide → Secondary sulfonamide | NAAA | Complete loss of activity nih.govacs.org |

| 3,5-Dimethylpyrazole sulfonamide | Isosteric Replacement: 3,5-Dimethyl → Unsubstituted pyrazole | NAAA | Inactive nih.govacs.org |

| 3,5-Dimethylpyrazole sulfonamide | Isosteric Replacement: 3-Methyl → 3-Trifluoromethyl | NAAA | Drop in efficacy nih.govacs.org |

| Pyrazole-benzenesulfonamide | Isosteric Replacement on Phenyl Ring: H → Halogens/Alkyls | Carbonic Anhydrase Isoforms | Varied IC50 values (nM to µM range) rsc.org |

Mechanistic Investigations of 5 Chloro 1 Ethyl 1h Pyrazole 4 Sulfonamide Biological Activities

Target Identification and Validation Methodologies

The identification and validation of biological targets for pyrazole (B372694) sulfonamide compounds often involve a variety of methodologies. Techniques such as enzyme inhibition kinetics and receptor binding assays are crucial in determining the specific proteins with which these compounds interact. For instance, in the study of related pyrazole derivatives, researchers have employed these methods to identify and characterize their inhibitory effects on enzymes like carbonic anhydrases and N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.orgnih.gov

Elucidation of Specific Molecular Pathways Modulated by 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide

The molecular pathways affected by pyrazole sulfonamides are diverse and are linked to their therapeutic effects. While specific pathways modulated by 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide are still under detailed investigation, studies on analogous compounds suggest interference with signaling pathways critical to cancer cell proliferation and survival. nih.gov These pathways can include those that regulate the cell cycle, apoptosis, and angiogenesis. nbinno.com

Mechanistic Insights into Antimicrobial Action of Pyrazole Sulfonamides

The pyrazole nucleus, a core component of this compound, is known for its presence in various pharmacologically active agents, including those with antimicrobial properties. acs.org Pyrazole derivatives can exert their antimicrobial effects through various mechanisms, such as disrupting the bacterial cell wall. nih.gov The incorporation of a sulfonamide moiety can further enhance this activity, as sulfonamides are a well-established class of antibacterial agents. researchgate.net The combination of these two pharmacophores may lead to a synergistic antimicrobial effect. researchgate.net While the precise mechanism for 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide is not fully elucidated, it is hypothesized to involve the inhibition of essential bacterial metabolic pathways. nih.gov

Mechanistic Insights into Anticancer Action of Pyrazole Sulfonamides

The anticancer properties of pyrazole derivatives are a significant area of research. nbinno.com These compounds have been shown to interact with multiple targets within cancer cells, including tubulin, various kinases (such as EGFR, CDK, and BTK), and DNA. nih.gov The anticancer mechanism can involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. nih.gov Furthermore, some pyrazole derivatives have been found to generate intracellular reactive oxygen species (ROS) and cause mitochondrial depolarization, leading to cancer cell death. nih.gov The sulfonamide group can contribute to these anticancer effects, with some sulfonamide-bearing pyrazolone (B3327878) derivatives showing potent antitumor activity. semanticscholar.org

Investigation of Specific Enzyme Inhibitory Mechanisms

Carbonic Anhydrase Isoform Selectivity:

Pyrazole sulfonamides have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govresearchgate.net The sulfonamide group is a key zinc-binding group, which allows these compounds to anchor to the zinc ion in the active site of CAs. mdpi.com Studies on a range of pyrazole-containing sulfonamides have demonstrated isoform-selective inhibition. nih.govnih.gov For example, certain derivatives show potent inhibition against cytosolic isoforms hCA I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. researchgate.net The selectivity is often attributed to the specific interactions between the pyrazole scaffold and its substituents with amino acid residues lining the active site cavity of the different isoforms. researchgate.netresearchgate.net

| Compound Series | Target Isoform | Inhibition Constant (KI) Range |

|---|---|---|

| Sulfonamide-bearing pyrazolone derivatives | hCA I | 18.03 ± 2.86–75.54 ± 4.91 nM |

| Sulfonamide-bearing pyrazolone derivatives | hCA II | 24.84 ± 1.57–85.42 ± 6.60 nM |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | More potent than Acetazolamide for some compounds |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | Better activity than Acetazolamide for compound 1f |

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition:

Certain pyrazole sulfonamides have been identified as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.orgresearchgate.netnih.gov NAAA is a cysteine hydrolase responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). acs.orgresearchgate.net Inhibition of NAAA preserves endogenous PEA levels, thus prolonging its therapeutic effects. nih.gov Structure-activity relationship (SAR) studies have led to the discovery of pyrazole azabicyclo[3.2.1]octane sulfonamides with low nanomolar inhibitory activity against human NAAA. acs.orgresearchgate.netnih.gov For instance, the compound ARN19689 was found to inhibit human NAAA with an IC50 of 0.042 μM. acs.orgresearchgate.netnih.gov These inhibitors show high selectivity for NAAA over other related enzymes like fatty acid amide hydrolase (FAAH) and acid ceramidase (AC). acs.org

| Compound | Target Enzyme | IC50 |

|---|---|---|

| ARN19689 (endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide) | Human NAAA | 0.042 μM |

Cellular and Subcellular Mechanisms of Action in Model Systems

In model systems, pyrazole derivatives have been shown to induce antiproliferative effects. acs.org For example, new pyrazole-4-sulfonamide derivatives have been tested for their in vitro antiproliferative activity against U937 cells using the CellTiter-Glo Luminescent cell viability assay. acs.orgnih.gov Such studies help to elucidate the cellular consequences of the molecular interactions of these compounds, providing a clearer picture of their mechanism of action at a cellular level.

Computational Chemistry and in Silico Modeling for 5 Chloro 1 Ethyl 1h Pyrazole 4 Sulfonamide Research Enhancement

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide and its analogs, docking studies are crucial for elucidating how these ligands interact with the active sites of biological targets, such as enzymes.

Research on pyrazole-sulfonamide derivatives has frequently utilized molecular docking to predict their binding modes with enzymes like carbonic anhydrases (CAs). nih.govresearchgate.net In these studies, the sulfonamide moiety is a key pharmacophore, known to interact with the zinc ion (Zn²⁺) located in the catalytic site of CAs. nih.govnih.gov Docking simulations for novel pyrazole-carboxamides bearing a sulfonamide group revealed that the sulfonamide portion contributes significantly to inhibition by directly interacting with the Zn²⁺ ion. nih.gov

The binding affinity, often expressed as a docking score in kcal/mol, indicates the stability of the ligand-target complex. For instance, docking studies of various pyrazole (B372694) derivatives against different protein targets have shown strong binding energies, suggesting potent inhibitory activity. nih.gov The interactions are not limited to the zinc ion; hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site also play a critical role in stabilizing the complex. nih.gov For example, in studies involving pyrazole derivatives targeting the mycobacterial InhA enzyme, binding strengths ranged from –9.714 to –8.647 kcal/mol, indicating strong and stable interactions. acs.org

| Compound Class | Target Protein | Key Interacting Group | Predicted Binding Energy Range |

|---|---|---|---|

| Pyrazole-Carboxamide Sulfonamides | Carbonic Anhydrase (hCA I & II) | Sulfonamide Group (with Zn²⁺) | Not specified, but strong interaction noted nih.gov |

| Sulfonamide-based Pyrazolylpyrazoline | Mycobacterial InhA | Not specified | -9.714 to -8.647 kcal/mol acs.org |

| Pyrazole Derivatives of Usnic Acid | PPARγ Agonists | Not specified | -7.6 to -9.2 kcal/mol nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Sulfonamide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole sulfonamide analogs, 2D and 3D-QSAR models help identify the key structural features that govern their inhibitory potency. nih.govresearchgate.net

In a typical QSAR study, a dataset of compounds with known activities is divided into a training set to build the model and a test set to validate its predictive power. nih.govnih.gov Various molecular descriptors, which quantify physicochemical properties like steric, electronic, and hydrophobic characteristics, are calculated for each molecule. researchgate.netresearchgate.net

For a series of 1H-pyrazole-1-carbothioamide derivatives, 2D-QSAR models were successfully built using methods like stepwise multiple linear regression (SW-MLR). nih.gov Similarly, 3D-QSAR studies, employing techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on diarylpyrazole-benzenesulfonamide derivatives. nih.gov These models generate contour maps that visualize regions where modifications to the molecular structure could enhance or diminish activity. For example, CoMFA results might indicate that bulky substituents in a specific region are favorable for activity (steric contribution), while electronegative groups in another area are detrimental (electrostatic contribution). researchgate.net

The statistical significance of QSAR models is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good predictive ability. researchgate.net

| QSAR Model Type | Compound Series | Key Statistical Parameters | Primary Findings |

|---|---|---|---|

| 2D-QSAR | 1H-Pyrazole-1-carbothioamide Derivatives | Not specified in detail, but SW-MLR method was successful nih.gov | Identified structural features affecting EGFR kinase inhibition. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Diarylpyrazole-benzenesulfonamide Derivatives | Validated by leave-one-out (LOO) cross-validation nih.gov | Modeled inhibitory activity against human carbonic anhydrase II. nih.gov |

| 2D & 3D-QSAR | 1H-Pyrazole Analogs | 2D-QSAR: R²train = 0.9816, Q² = 0.9668; 3D-QSAR (CoMFA): Q² = 0.664 researchgate.net | Developed reliable models for predicting EGFR inhibition. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and map the dynamics of the binding site.

For pyrazole-carboxamides bearing a sulfonamide moiety, MD simulations have been used to validate the results of molecular docking studies. nih.gov By simulating the behavior of the ligand within the active site of human carbonic anhydrase isoenzymes (hCA I and hCA II) over a period of time (e.g., 100 nanoseconds), researchers can confirm that the key interactions observed in the docking pose are maintained. These simulations can reveal the stability of hydrogen bonds, the flexibility of certain parts of the ligand, and how water molecules mediate interactions within the binding pocket. This provides a more realistic and dynamic picture of the binding event than the static view offered by molecular docking alone.

De Novo Ligand Design Strategies Based on 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide Scaffolding

The 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide structure represents a valuable scaffold for de novo ligand design and lead optimization. The pyrazole ring is a versatile heterocyclic core found in numerous pharmacologically active compounds due to its favorable properties and synthetic accessibility. nih.gov The sulfonamide group is a well-established zinc-binding group, making this scaffold particularly suitable for targeting metalloenzymes like carbonic anhydrases. nih.govnih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the scaffold—for instance, by changing substituents on the pyrazole ring or the sulfonamide nitrogen—researchers can explore the chemical space around the core structure. nih.govacs.org For example, an in-depth SAR analysis of pyrazole azabicyclooctane sulfonamides led to the discovery of a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) with low nanomolar activity. nih.gov This iterative cycle of designing, synthesizing, and testing new analogs based on the initial scaffold is a cornerstone of modern medicinal chemistry. nih.gov

Pharmacophore Modeling and Virtual Screening Applications for Novel Analog Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target. A pharmacophore model can be generated based on the structure of a known active ligand, like 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide, complexed with its target protein.

Once a reliable pharmacophore model is developed, it can be used as a 3D query for virtual screening. nih.gov This process involves computationally searching large databases of chemical compounds (such as the ZINC database) to identify other molecules that match the pharmacophore model. nih.gov This is an efficient way to filter vast chemical libraries and prioritize a smaller, more manageable number of compounds for experimental testing. nih.govnih.gov

For example, a pharmacophore model derived from active diarylpyrazole-benzenesulfonamide inhibitors was used to screen the ZINC database for new potential carbonic anhydrase inhibitors. nih.gov The hits from this initial screening were then subjected to further filtering, for instance, using Lipinski's rule of five to ensure drug-like properties, before being evaluated with more computationally intensive methods like molecular docking. nih.gov This hierarchical approach significantly enhances the efficiency of discovering novel analogs. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 5 Chloro 1 Ethyl 1h Pyrazole 4 Sulfonamide

Development of Advanced Synthetic Routes for Complex Derivatives and Research Probes

Future synthetic efforts should move beyond traditional methods to create more complex and diverse derivatives of 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide. The development of novel synthetic strategies is crucial for accessing compounds with improved potency, selectivity, and pharmacokinetic properties.

Key areas for development include:

Multi-Component Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step from simple starting materials. mdpi.comnih.gov Developing novel MCRs for pyrazole (B372694) sulfonamides could rapidly generate large libraries of derivatives for high-throughput screening.

Catalyst-Free Synthesis: Innovative approaches like using molecular iodine as a catalyst for synthesizing sulfonated pyrazoles under mild, transition-metal-free conditions present an environmentally friendly and efficient alternative. mdpi.com

Flow Chemistry: The application of continuous flow synthesis can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for producing complex pyrazole derivatives.

Synthesis of Labeled Probes: To facilitate mechanistic studies, synthetic routes should be adapted to incorporate isotopic labels (e.g., ¹³C, ¹⁵N, ³H) or reporter tags (e.g., fluorophores, biotin) into the 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide structure. These probes are invaluable for target identification and validation studies.

| Synthetic Strategy | Potential Advantages | Reference |

| Multi-Component Reactions | High efficiency, diversity generation, reduced waste. | mdpi.comnih.gov |

| Transition Metal-Free Catalysis | Milder conditions, cost-effective, environmentally friendly. | mdpi.com |

| Flow Chemistry | Improved safety, scalability, and process control. | N/A |

| Labeled Compound Synthesis | Enables mechanistic studies, target engagement assays. | N/A |

Exploration of Novel Biological Targets for Pyrazole Sulfonamides Beyond Current Research Focus

While pyrazole sulfonamides are known inhibitors of enzymes like COX-2 and CAs, their structural features suggest they could interact with a much broader range of biological targets. nih.govnih.gov A systematic exploration of new therapeutic areas is a critical future direction.

Unexplored target classes include:

Kinases: Kinases are crucial regulators of cell signaling and are major targets in oncology. The pyrazole scaffold is present in some kinase inhibitors, and screening 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide derivatives against a panel of kinases could uncover new anticancer agents. researchgate.net For instance, certain pyrazole derivatives have been investigated as inhibitors of JNK kinases. researchgate.net

N-Myristoyltransferase (NMT): NMT is an enzyme essential for the viability of protozoan parasites like Trypanosoma brucei. Lead optimization of a pyrazole sulfonamide series has already identified CNS penetrant compounds, suggesting potential for treating diseases like Stage 2 Human African Trypanosomiasis. acs.org

Antimicrobial Targets: With the rise of multidrug-resistant pathogens, new antimicrobial agents are urgently needed. Pyrazole-clubbed pyrazoline derivatives bearing a sulfonamide moiety have shown promising activity against Mycobacterium tuberculosis, targeting enzymes like InhA, which is crucial for bacterial cell wall synthesis. acs.org

Agrochemical Targets: Pyrazole sulfonamides have been successfully developed as herbicides by targeting acetohydroxyacid synthase (AHAS), an enzyme found in plants but not mammals. nih.govjst.go.jp Further exploration could identify derivatives with activity against other plant-specific enzymes or as fungicides and insecticides.

| Potential Target Class | Therapeutic/Application Area | Example from Literature |

| Protein Kinases | Oncology, Inflammation | JNK Kinase Inhibition researchgate.net |

| N-Myristoyltransferase | Infectious Disease (Trypanosomiasis) | T. brucei NMT Inhibition acs.org |

| Bacterial Enzymes (e.g., InhA) | Infectious Disease (Tuberculosis) | Antitubercular Activity acs.org |

| Acetohydroxyacid Synthase (AHAS) | Agrochemicals (Herbicides) | AHAS Inhibition nih.govjst.go.jp |

Application of Advanced Spectroscopic and Biophysical Techniques for Mechanistic Elucidation

A deeper understanding of how 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide and its derivatives interact with their biological targets is essential for rational drug design. Moving beyond standard characterization (NMR, MS), advanced techniques can provide detailed mechanistic insights. nih.gov

Future studies should employ:

X-ray Crystallography: Obtaining crystal structures of derivatives bound to their target proteins can reveal the precise binding mode and key molecular interactions, guiding structure-based drug design.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, Cryo-EM can provide high-resolution structural information.

Surface Plasmon Resonance (SPR): SPR can be used to quantify the binding kinetics (association and dissociation rates) of pyrazole sulfonamides with their targets in real-time, providing valuable data for establishing structure-activity relationships (SAR).

Isothermal Titration Calorimetry (ITC): ITC measures the thermodynamic parameters of binding, offering a complete picture of the binding affinity, stoichiometry, and driving forces (enthalpy and entropy) of the interaction.

Integration of Systems Biology and Omics Technologies in Understanding Biological Responses

To understand the broader biological impact of 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide, research must adopt a systems-level perspective. Instead of focusing on a single target, omics technologies can map the global changes within a biological system upon compound treatment. nih.govnih.gov

Integrative approaches include:

Transcriptomics (RNA-Seq): This technique can identify all genes whose expression is altered by the compound, revealing affected pathways and potential off-target effects.

Proteomics: By analyzing changes in protein levels and post-translational modifications, proteomics can identify the downstream consequences of target engagement and compensatory mechanisms.

Metabolomics: As the downstream output of cellular processes, metabolomics can provide a functional readout of the compound's effect on cellular metabolism. nih.govresearchgate.net

Multi-Omics Integration: The true power of this approach lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgresearchgate.net This holistic view can uncover novel mechanisms of action, identify biomarkers for efficacy, and predict potential toxicities.

Design of Next-Generation Pyrazole Sulfonamide Research Probes and Tool Compounds

Building on advanced synthesis and mechanistic understanding, the final step is to design next-generation compounds for specific applications. This involves optimizing the core 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide scaffold to create highly potent and selective molecules that can be used as research tools or therapeutic leads.

Design strategies should focus on:

Molecular Hybridization: Combining the pyrazole sulfonamide scaffold with other known pharmacophores can create hybrid molecules with dual or enhanced activity. nih.govacs.org For example, this strategy has been used to design dual COX-2/5-LOX inhibitors. nih.gov

Structure-Based Design: Using structural data from X-ray crystallography or Cryo-EM, computational tools like molecular docking and molecular dynamics simulations can be used to design new derivatives with improved binding affinity and selectivity. nih.gov

Fragment-Based Drug Discovery (FBDD): The pyrazole sulfonamide core can be used as a starting fragment, with iterative growth into unoccupied pockets of a target's active site to build highly potent and ligand-efficient inhibitors.

Improving Drug-like Properties: A key focus will be the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Research has shown that modifications, such as capping the sulfonamide group, can reduce polar surface area and significantly improve properties like blood-brain barrier penetration. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sulfonylation of a pyrazole precursor. For example, reacting 5-chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride with ammonia under controlled conditions (e.g., in anhydrous dichloromethane with slow addition to avoid side reactions). Optimization includes adjusting stoichiometry, temperature (0–5°C for exothermic steps), and solvent polarity to improve yield .

- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups (e.g., ethyl substituent at ~1.3 ppm for CH₃ and ~4.0 ppm for CH₂) .

- IR Spectroscopy : Confirm sulfonamide N-H stretches (~3350 cm⁻¹) and S=O vibrations (~1150–1350 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the primary solubility and stability considerations under various experimental conditions?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). For biological assays, prepare stock solutions in DMSO (<5% v/v in final buffer) to avoid precipitation .

- Stability : Store at –20°C under desiccation. Avoid prolonged exposure to light or acidic/basic conditions, which may hydrolyze the sulfonamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Approach :

- Standardize Assays : Use identical cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control compounds (e.g., indomethacin) to minimize variability .

- Dose-Response Curves : Perform triplicate experiments with ≥6 concentration points to calculate accurate IC₅₀ values. Address outliers via Grubbs’ test .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 5-Chloro-1,3-dimethyl analogs) to identify substituent-specific trends .

Q. What strategies are effective in designing derivatives to enhance selectivity in biological targets?

- Rational Design :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazole 3-position to modulate sulfonamide acidity and target binding .

- Bioisosteric Replacement : Replace the ethyl group with cyclopropyl to enhance metabolic stability while maintaining lipophilicity (clogP ~2.5) .

Q. What computational methods assist in predicting reactivity and interactions?

- Quantum Mechanics : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for functionalization .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of sulfonamide interactions in enzyme active sites over 100-ns trajectories .

- Crystallography : Compare experimental XRD data (e.g., CCDC entries) with predicted crystal packing using Mercury software to validate polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.